Cas no 1436088-77-5 (2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide)
2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyanophenylamino)-N-2-propen-1-ylacetamide
- 2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide
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- Inchi: 1S/C12H13N3O/c1-2-8-14-12(16)9-15(10-13)11-6-4-3-5-7-11/h2-7H,1,8-9H2,(H,14,16)
- InChI Key: XLERPPDYSPHRQO-UHFFFAOYSA-N
- SMILES: C(NCC=C)(=O)CN(C#N)C1=CC=CC=C1
Experimental Properties
- Density: 1.145±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 458.4±38.0 °C(Predicted)
- pka: 14.23±0.46(Predicted)
2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26574481-0.05g |
2-[cyano(phenyl)amino]-N-(prop-2-en-1-yl)acetamide |
1436088-77-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide
Comprehensive Overview of 2-Cyano(Phenyl)Amino-N-(Prop-2-en-1-Yl)Acetamide (CAS No. 1436088-77-5)
2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide is a structurally complex organic compound characterized by a conjugated system of aromatic and aliphatic moieties. The molecule features a cyano group (-CN), a phenyl ring, an amino functionality, and a propenyl chain appended to an acetamide scaffold. This unique combination of functional groups positions the compound as a potential candidate for diverse applications in medicinal chemistry, materials science, and catalytic processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of such hybrid structures, aligning with modern research trends in drug discovery and functional material design.
The cyano group in 2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide plays a pivotal role in modulating electronic properties and reactivity. Cyanide derivatives are widely studied for their ability to act as electron-withdrawing groups, influencing molecular polarity and hydrogen bonding capabilities. In the context of pharmaceutical development, cyanide-containing compounds have demonstrated activity against various biological targets, including kinases, proteases, and G-protein-coupled receptors (GPCRs). The presence of the phenyl ring further enhances the compound's aromatic character, facilitating π–π stacking interactions critical for ligand-receptor binding in drug design.
The amino group (-NH₂) adjacent to the acetamide core introduces hydrogen bond donor/acceptor capabilities essential for molecular recognition processes. This feature is particularly relevant in the development of enzyme inhibitors or modulators targeting metabolic pathways. Recent studies highlight the importance of amino-substituted acetamides in optimizing pharmacokinetic profiles, such as improved solubility and metabolic stability—key parameters for clinical translation.
The propenyl chain (CH₂=CHCH₂-) provides conjugation between the aromatic phenyl ring and the acetamide moiety. Conjugated systems like this are known to influence optical properties, making such compounds attractive for optoelectronic applications or as precursors to fluorescent dyes. Additionally, the unsaturated carbon-carbon double bond offers opportunities for further chemical modification via addition reactions or polymerization processes.
Synthetic approaches to 2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide typically involve multistep strategies leveraging modern cross-coupling techniques. Palladium-catalyzed reactions such as Buchwald–Hartwig amination have been employed to construct the C–N bond between the phenyl ring and amine functionality. The introduction of the cyano group can be achieved through nitrile synthesis methods like alkylation followed by oxidation or direct cyanation using transition metal catalysts.
In terms of biological evaluation, preliminary assays suggest that compounds with similar structural motifs exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The combination of aromaticity from the phenyl ring and electron-withdrawing effects from the cyano group may contribute to this activity by stabilizing transition states during enzymatic reactions.
Recent research has also explored the use of such hybrid molecules in organocatalysis. The acetamide functionality can serve as a hydrogen-bond donor in asymmetric synthesis reactions, while the propenyl chain provides flexibility for substrate binding interactions. These characteristics make 2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide a promising scaffold for developing environmentally benign catalytic systems.
In materials science applications, compounds containing both aromatic and aliphatic components are being investigated for their potential in organic electronics. The conjugated nature of this molecule could enable charge transport properties suitable for organic field-effect transistors (OFETs) or photovoltaic devices when properly functionalized.
Analytical characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been instrumental in confirming structural details of this compound. Computational modeling studies further support experimental findings by predicting molecular conformations and electronic distributions that guide synthetic optimization efforts.
The versatility of cyano-substituted amides extends into agrochemical development where they serve as building blocks for herbicides or fungicides with enhanced selectivity profiles compared to traditional formulations containing heavier metals or persistent organic pollutants.
Ongoing research continues to uncover novel applications for this class of compounds through combinatorial chemistry approaches that systematically vary substituents on each functional group while maintaining core structural elements like those found in 2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide. Such systematic variation allows researchers to fine-tune physicochemical properties according to specific application requirements without compromising overall molecular integrity.
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